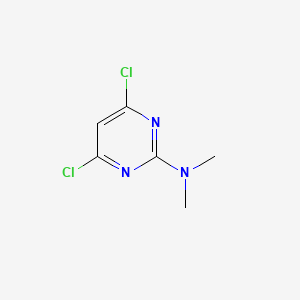

4,6-dichloro-N,N-dimethylpyrimidin-2-amine

描述

Overview of Pyrimidine (B1678525) Heterocycles in Academic Research

Pyrimidine, a heterocyclic aromatic organic compound, features a six-membered ring with two nitrogen atoms at positions 1 and 3. wjahr.com This core structure is a fundamental building block in numerous biologically significant molecules. Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and various coenzymes. mdpi.comresearchgate.net Due to this natural prevalence, the pyrimidine scaffold is a versatile and attractive molecule for researchers in medicinal and pharmaceutical chemistry. wjahr.comresearchgate.net The broad spectrum of pharmacological applications for pyrimidine derivatives includes their use as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. researchgate.nettandfonline.comtandfonline.com The accessibility, diverse chemical reactivity, and proven biological efficacy of the pyrimidine moiety make it a continued focus of intensive academic and industrial research aimed at discovering novel therapeutic agents. wjahr.comgrowingscience.com

Significance of Halogenated Pyrimidines in Synthetic and Medicinal Chemistry

The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring significantly modifies its chemical properties and biological activity. Halogenated pyrimidines are crucial intermediates in organic synthesis, primarily because the halogen atoms act as excellent leaving groups in nucleophilic substitution reactions. rsc.org This reactivity allows for the straightforward introduction of various functional groups onto the pyrimidine core, enabling the construction of complex molecules. nih.gov

In medicinal chemistry, halogenation can enhance a molecule's therapeutic potential by altering its physicochemical properties, such as lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). nih.gov The chlorine atom, for instance, can form halogen bonds, a type of noncovalent interaction that can influence a drug's binding affinity to its biological target. acs.org Consequently, halogenated pyrimidines are key components in a wide array of pharmaceuticals and are considered foundational structures for the synthesis of new drugs. rsc.orgnih.gov Their importance is underscored by their role as precursors in the development of radiosensitizers and various cytotoxic agents for cancer therapy. nih.govresearchgate.net

Academic Research Context of 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine

The compound this compound is a substituted pyrimidine. According to IUPAC nomenclature, the primary functional group is the amine, and the parent structure is pyrimidine. The substituents are two chlorine atoms at positions 4 and 6, and a dimethylamino group at position 2. The 'N,N-dimethyl' prefix indicates that two methyl groups are attached to the nitrogen atom of the amino group. libretexts.org

Structurally, the molecule consists of the planar, aromatic pyrimidine ring. The two chlorine atoms and the dimethylamino group attached to the ring dictate its reactivity. The chlorine atoms are electron-withdrawing, making the carbon atoms at positions 4 and 6 electrophilic and thus susceptible to nucleophilic attack.

| Property | Value |

|---|---|

| CAS Number | 5734-68-9 |

| Molecular Formula | C6H7Cl2N3 |

| Molecular Weight | 192.05 g/mol |

| Melting Point | 56-57.5°C |

| Boiling Point | 285.1°C at 760 mmHg |

| Density | 1.393 g/cm³ |

Data sourced from Alfa Chemistry. alfa-chemistry.com

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. The two chlorine atoms at the 4 and 6 positions are reactive sites that can be selectively targeted in nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential or simultaneous introduction of different nucleophiles, such as amines, thiols, and alkoxides, leading to a diverse array of more complex pyrimidine derivatives.

For example, this compound serves as a precursor for the synthesis of various biologically active molecules. Research has demonstrated its use in creating compounds that are investigated as potential kinase inhibitors for cancer therapy. chemicalbook.com The stepwise substitution of the chlorine atoms allows for the construction of unsymmetrical 4,6-disubstituted pyrimidines, which is a key strategy in drug design to optimize binding to target proteins. nih.gov It is also a building block in the synthesis of intermediates for important pharmaceuticals, such as the antiviral agent Ticagrelor. google.com The reactivity of the chloro-substituents makes this compound a valuable tool for chemists to build molecular libraries for screening and developing new therapeutic agents. chemicalbook.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJNRLSPEYCEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377058 | |

| Record name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-68-9 | |

| Record name | 4,6-Dichloro-N,N-dimethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4,6 Dichloro N,n Dimethylpyrimidin 2 Amine

Synthetic Routes to 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine

The creation of this compound can be approached through direct synthesis from pyrimidine (B1678525) precursors or by modifying related pyrimidine structures.

Reaction of Pyrimidine Precursors with Dimethylamine (B145610)

A primary route for synthesizing this compound involves the reaction of a suitable pyrimidine precursor with dimethylamine. One of the most common precursors for this type of synthesis is 2,4,6-trichloropyrimidine (B138864). The reaction of 2,4,6-trichloropyrimidine with nucleophiles like amines allows for the substitution of the chlorine atoms. researchgate.net The chlorine atom at the 4-position is generally the most reactive, followed by the one at the 6-position, and lastly the one at the 2-position. This differential reactivity can be exploited to achieve selective substitution. By carefully controlling the reaction conditions, such as temperature and stoichiometry, dimethylamine can be directed to replace the chlorine at the 2-position, yielding the desired product.

Another approach involves the use of 4,6-dichloropyrimidine (B16783) as a starting material. While this precursor lacks the 2-chloro substituent, it is a valuable intermediate in pyrimidine chemistry. The synthesis of 4,6-dichloropyrimidine itself can be achieved by treating 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride in the presence of a base. google.com

Derivatization from Related Pyrimidine Structures

An alternative strategy involves the modification of pre-existing pyrimidine molecules that already contain some of the required functional groups.

The chlorination of pyrimidine rings is a fundamental process in the synthesis of various halogenated pyrimidine derivatives. While not a direct synthesis of the target compound, the chlorination of molecules like 4,6-dimethylpyrimidin-2-ol to their corresponding chloro-derivatives provides insight into the halogenation strategies that are crucial for creating the necessary precursors. Such reactions are typically carried out using reagents like phosphorus oxychloride (POCl₃). The understanding of these chlorination reactions is essential for the synthesis of polychlorinated pyrimidines, which are key starting materials.

For instance, the synthesis of 2,4,6-trichloropyrimidine, a versatile precursor, is often achieved through the chlorination of barbituric acid with reagents like phosphorus oxychloride. chemicalbook.comwiley-vch.de This process underscores the importance of effective chlorination techniques in accessing the necessary building blocks for more complex pyrimidine derivatives.

A significant pathway to this compound is through the intermediate, 2-amino-4,6-dichloropyrimidine (B145751). google.com This precursor can be synthesized by the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511) using an excess of phosphorus oxychloride. google.comgoogleapis.com The use of an acid-trapping agent, such as triethylamine, is often employed in this reaction. google.com Once 2-amino-4,6-dichloropyrimidine is obtained, the final step involves the dimethylation of the amino group. This can be achieved through various methylation techniques known in organic chemistry, leading to the formation of the target compound. This two-step process, involving the initial synthesis of the amino-substituted dichloropyrimidine followed by N-alkylation, offers a controlled and often high-yielding route.

Optimization Strategies in this compound Synthesis

To enhance the efficiency and yield of the synthesis of this compound and its precursors, various optimization strategies are employed.

Catalytic Approaches in Pyrimidine Chlorination (e.g., DMF)

In the chlorination of pyrimidine rings, particularly with phosphorus oxychloride, the use of catalysts can significantly improve the reaction rate and yield. Dimethylformamide (DMF) is a commonly used catalyst in these reactions. lookchem.com The reaction between POCl₃ and DMF forms the Vilsmeier reagent, which is a more potent electrophilic species. This reagent facilitates the chlorination of the pyrimidine ring, especially in cases where the ring is deactivated. The use of DMF as a catalyst in the synthesis of chlorinated pyrimidine precursors is a well-established method for improving the efficiency of these crucial synthetic steps.

Influence of Reaction Conditions on Yield and Selectivity of this compound Synthesis

The synthesis of this compound is predominantly achieved through the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with dimethylamine. The yield and regioselectivity of this reaction, specifically the preferential substitution at the C2 position over the C4 or C6 positions, are highly dependent on the employed reaction conditions. Key parameters that influence the outcome include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Research Findings

Scientific investigations into the amination of polychlorinated pyrimidines have demonstrated that the inherent reactivity of the different chlorine-substituted positions on the pyrimidine ring can be manipulated by altering the reaction environment. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically equivalent, while the C2 position offers a different electronic environment. The reaction with a nucleophile such as dimethylamine can theoretically lead to the formation of two primary monosubstituted isomers: this compound and 2,6-dichloro-N,N-dimethylpyrimidin-4-amine.

Studies on related systems have shown that polar solvents can significantly influence the regioselectivity of amination reactions on chloropyrimidines. For instance, in the reaction of 2,4,6-trichloropyrimidine with anilines, a notable preference for substitution at the C4 position has been observed in polar solvents like ethanol. This suggests that the solvent plays a crucial role in stabilizing the transition states leading to the different isomers.

Furthermore, the basicity of the amine nucleophile and the presence of an external base can also affect the reaction pathway and the formation of byproducts. While detailed systematic studies focusing exclusively on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution on chloro- and trichloropyrimidines provide a framework for understanding how reaction conditions can be optimized to favor the desired product.

For example, in catalyst-free amination of 4,6-dichloropyrimidine with sterically hindered secondary amines, an excess of the starting dichloropyrimidine was found to improve the yield of the monoamination product. This indicates that reactant stoichiometry is a critical factor in preventing the formation of disubstituted byproducts.

The following interactive data tables, synthesized from established principles of similar reactions, illustrate the hypothetical influence of various reaction conditions on the yield and selectivity of the synthesis of this compound from 2,4,6-trichloropyrimidine and dimethylamine.

Table 1: Effect of Solvent on Yield and Selectivity

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (C2:C4/C6) |

| Tetrahydrofuran (THF) | 25 | 12 | 75 | 85:15 |

| Acetonitrile | 25 | 12 | 80 | 90:10 |

| Ethanol | 25 | 12 | 70 | 70:30 |

| Dichloromethane | 25 | 12 | 65 | 80:20 |

| N,N-Dimethylformamide (DMF) | 25 | 8 | 85 | 92:8 |

Table 2: Effect of Temperature on Yield and Selectivity in Acetonitrile

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (C2:C4/C6) |

| 0 | 24 | 65 | 95:5 |

| 25 | 12 | 80 | 90:10 |

| 50 | 6 | 88 | 85:15 |

| 80 | 3 | 90 | 80:20 |

Table 3: Effect of Dimethylamine Stoichiometry on Yield

| Molar Ratio (Dimethylamine : Trichloropyrimidine) | Temperature (°C) | Reaction Time (h) | Yield of Monosubstituted Product (%) |

| 1:1 | 25 | 12 | 78 |

| 1.2:1 | 25 | 12 | 85 |

| 2:1 | 25 | 12 | 70 (with significant disubstitution) |

| 0.8:1 | 25 | 12 | 65 |

These tables underscore the necessity of careful optimization of reaction conditions to achieve both high yield and high selectivity for the desired this compound isomer. The choice of a polar aprotic solvent like N,N-dimethylformamide or acetonitrile, coupled with controlled temperature and stoichiometry, appears to be crucial for maximizing the formation of the C2-substituted product.

Chemical Reactivity and Mechanistic Studies of 4,6 Dichloro N,n Dimethylpyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, allowing for the functionalization of aromatic rings. nih.gov In the case of dichloropyrimidines, the electron-deficient nature of the pyrimidine (B1678525) ring, caused by the two nitrogen atoms, facilitates attack by nucleophiles. mdpi.com

Reactivity of Chlorine Atoms at Pyrimidine Positions

In this compound, the two chlorine atoms at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. However, the reactivity of these positions is significantly influenced by the N,N-dimethylamino group at the C2 position. This group is strongly electron-donating, which increases the electron density of the pyrimidine ring and subsequently deactivates it towards nucleophilic attack compared to unsubstituted 4,6-dichloropyrimidine (B16783).

Despite this deactivation, the C4 and C6 positions remain the most electrophilic sites for nucleophilic attack. The substitution of the first chlorine atom introduces a new substituent, breaking the molecule's symmetry. The electronic nature of this new group then dictates the reactivity and regioselectivity of a second substitution. For instance, if the first nucleophile is an amine, its electron-donating character further deactivates the ring, making the second substitution more challenging. nih.gov Computational studies on related dichloropyrimidines have shown that factors such as frontier molecular orbitals (LUMO) and partial atomic charges determine the preferred site of attack, which can be highly sensitive to the substituents present on the ring. wuxiapptec.comresearchgate.net

Reactions with Various Nucleophiles (e.g., Amines, Thiols)

The chlorine atoms of this compound can be displaced by a variety of nucleophiles. Amines are commonly used, leading to the formation of aminopyrimidines. These reactions are typically performed under basic conditions to neutralize the HCl byproduct. The choice of amine, solvent, and temperature can influence the reaction outcome, allowing for either mono- or di-substitution. Studies on the analogous 4,6-dichloropyrimidine show that reactions with amines can yield N,N′-bis(6-chloropyrimidin-4-yl) derivatives when a double excess of the pyrimidine is used. researchgate.net

While specific studies on the reactions of this compound with thiols are not extensively detailed in the provided literature, the principles of SNAr suggest that thiolate anions, being potent soft nucleophiles, would readily displace the chlorine atoms to form thioether derivatives. The reaction conditions would likely be similar to those used for amination, involving a base to generate the thiolate nucleophile.

Microwave-Assisted SNAr Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. In the context of SNAr reactions on chloropyrimidines, microwave assistance can be particularly effective. For example, the Suzuki coupling of 2,4-dichloropyrimidines with various boronic acids has been successfully performed under microwave conditions, demonstrating the utility of this technology for functionalizing pyrimidine cores. mdpi.com Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from a derivative of 2-amino-4,6-dichloropyrimidine (B145751) has been achieved using microwave assistance under solvent-free conditions. acs.org It is expected that microwave-assisted SNAr reactions of this compound with nucleophiles like amines and thiols would proceed efficiently, providing a rapid entry to a range of substituted pyrimidine derivatives.

Catalyst-Free Monoamination Strategies

Achieving selective monoamination of dichloropyrimidines is a crucial synthetic challenge. While palladium catalysts are often used, catalyst-free approaches offer advantages in terms of cost, simplicity, and reduced metal contamination in the final products. For the related compound 4,6-dichloropyrimidine, catalyst-free monoamination with adamantane-containing amines has been successfully achieved at elevated temperatures (140 °C) using potassium carbonate as the base in DMF. nih.gov The steric hindrance of the incoming amine can influence the reaction yield. nih.gov Furthermore, highly regioselective amination of 6-aryl-2,4-dichloropyrimidines with aromatic amines has been shown to proceed without a catalyst, favoring substitution at the C4 position. acs.org These findings suggest that a catalyst-free strategy for the monoamination of this compound is feasible, likely requiring thermal activation to overcome the deactivating effect of the dimethylamino group.

Table 1: Representative Catalyst-Free Monoamination of 4,6-Dichloropyrimidine Note: The following data is for the related compound 4,6-dichloropyrimidine, as specific examples for this compound were not available in the searched literature. The conditions are based on research by Malin et al. nih.gov

| Amine Nucleophile | Conditions | Product Yield |

| Adamantan-1-ylmethanamine | K₂CO₃, DMF, 140 °C | ~100% |

| N-(Adamantan-1-ylmethyl)ethanamine | K₂CO₃, DMF, 140 °C | 65% |

| (Adamantan-1-yl)methanamine | K₂CO₃, DMF, 140 °C | 76% |

| N-Methyl-1-(adamantan-1-yl)methanamine | K₂CO₃, DMF, 140 °C | 75% |

Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org

Palladium-Catalyzed Coupling Reactions with Aromatic Compounds

The chlorine atoms on the this compound scaffold serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This allows for the direct formation of C-C bonds between the pyrimidine core and various aromatic or heteroaromatic compounds.

In a typical Suzuki reaction, the dichloropyrimidine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. nih.gov For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids was optimized using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com Electron-rich boronic acids generally provide better yields in these reactions. mdpi.comresearchgate.net

The regioselectivity of these couplings is a key consideration. In symmetrically substituted 4,6-dichloropyrimidines, the first coupling can occur at either the C4 or C6 position. Subsequent coupling reactions can then be used to introduce a different aryl group, leading to unsymmetrically substituted diarylpyrimidines. nih.gov The development of ligand-controlled systems has provided methods for achieving high site-selectivity in the cross-coupling of various dichloroheteroarenes. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of a Dichloropyrimidine Derivative Note: The following data is for the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine. The conditions are based on research by Malik et al. mdpi.comresearchgate.net

| Arylboronic Acid | Catalyst | Base | Solvent | Product Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 92% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88% |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65% |

Redox Chemistry Considerations for Pyrimidine Systems

The redox behavior of the pyrimidine core is a critical aspect of its chemistry, influencing its role in various chemical and biological processes. Pyrimidine-based compounds are known to exhibit characteristic irreversible or quasi-reversible redox behaviors, which are highly dependent on substitution patterns, the composition of the electrolyte, and the scan rate used in electrochemical analysis. researchgate.net The nitrogen heteroatoms within the pyrimidine ring, along with the nature of its substituents, dictate the electron density and, consequently, the molecule's susceptibility to oxidation or reduction. researchgate.netguidechem.com

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox properties of pyrimidine derivatives. acs.org For instance, studies on fused pyrimidine-triazole heterocyclic molecules have identified distinct oxidation peak potentials. nih.govibg.edu.tr The potential at which these compounds are oxidized is sensitive to the surrounding pH, with signals generally shifting to lower potentials as the pH increases. nih.govibg.edu.tr This behavior highlights the involvement of proton transfer in the oxidation process of these specific pyrimidine systems. nih.govibg.edu.tr In some cases, multiple oxidation signals can be detected for a single compound, indicating complex electrochemical behavior. nih.govibg.edu.tr

The table below presents electrochemical data for several substituted pyrimidine-triazole compounds (S-TP), illustrating the influence of molecular structure and pH on their oxidation potentials.

| Compound | pH | Oxidation Peak Potential(s) (V) | Key Observation |

| S₁-TP | 3.8 | 1.03 V and 1.15 V | The signal at 1.03 V was more stable and chosen for further studies. nih.govibg.edu.tr |

| S₂-TP | 3.8 | 0.79 V and 1.11 V | Two distinct oxidation signals were produced. nih.govibg.edu.tr |

| S₃-TP | 5.6 | 0.76 V and 1.04 V | The highest electrochemical signal was observed at this pH. nih.govibg.edu.tr |

Mechanistic Investigations of Derivatization Pathways

The primary pathway for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms serve as leaving groups. masterorganicchemistry.comyoutube.com The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack and stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby promoting the SNAr mechanism. mdpi.com

Mechanistic investigations have focused significantly on understanding the regioselectivity of these substitution reactions on dichloropyrimidine scaffolds. guidechem.comwuxiapptec.com For a molecule like this compound, the key mechanistic question is which of the two equivalent chlorine atoms at the C-4 and C-6 positions will be substituted first, and what factors control subsequent reactions.

Computational studies using quantum mechanics (QM) have provided deep insights into these pathways. wuxiapptec.com The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric effects of other substituents on the ring. guidechem.comwuxiapptec.com The site of nucleophilic attack can often be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com For many 2,4-dichloropyrimidines, the LUMO is predominantly located at the C-4 position, making it the preferred site of attack. wuxiapptec.com However, the presence of an electron-donating group, such as the dimethylamino group at the C-2 position in the target molecule, can significantly alter the electronic distribution. wuxiapptec.com Such groups can increase the electron density at adjacent and para positions, potentially affecting the relative reactivity of the C-4 and C-6 positions and influencing the stability of the transition states leading to substitution. wuxiapptec.com

The derivatization process can be controlled to achieve either mono- or di-substitution. Studies on the monoamination of 4,6-dichloropyrimidine show that the reaction proceeds smoothly with various amines. nih.gov However, the introduction of a second, different amino substituent can be more challenging and may require palladium catalysis. nih.gov In such sequential substitutions, the nature of the first substituent introduced significantly modifies the reactivity of the remaining chlorine atom for the second substitution. Furthermore, the potential for the resulting 4-amino-6-chloropyrimidine (B18116) product to exist in tautomeric forms can influence its reactivity in subsequent N,N-diheteroarylation reactions. nih.gov

Several factors have been identified that mechanistically influence the derivatization pathways of dichloropyrimidines, as summarized in the table below.

| Influencing Factor | Mechanistic Implication |

| Electronic Effects | Electron-donating groups (e.g., -NR₂) can alter the LUMO distribution, affecting the site of initial nucleophilic attack. wuxiapptec.com |

| Nucleophile Type | Tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity in 5-substituted-2,4-dichloropyrimidines, a reversal of the typical C-4 selectivity. nih.gov |

| Steric Hindrance | Bulky substituents on the pyrimidine ring or a sterically demanding nucleophile can hinder attack at a particular position, thereby altering regioselectivity. wuxiapptec.comnih.gov |

| Reaction Conditions | Changes in solvent, base, and temperature can affect reaction outcomes, sometimes leading to unexpected products by favoring alternative reaction pathways. guidechem.commdpi.com |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Derivatives from 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine

The primary sites for modification on the this compound core are the electron-deficient C-4 and C-6 positions, which are highly susceptible to nucleophilic aromatic substitution (SNAr). The N,N-dimethylamino group at the C-2 position is comparatively less reactive.

The 2-(N,N-dimethylamino) group is a strong electron-donating group, which deactivates the C-2 position towards nucleophilic attack. It is also a poor leaving group compared to the chlorine atoms at C-4 and C-6. Consequently, direct modification or displacement of the N,N-dimethylamino group is challenging and less common than substitutions at the chloro-positions. Synthetic strategies for creating diversity in 2-aminopyrimidine (B69317) derivatives typically involve building the pyrimidine (B1678525) ring from different guanidine (B92328) precursors rather than attempting to modify the amino group post-synthesis.

The chlorine atoms at the C-4 and C-6 positions are readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, which is crucial for structure-activity relationship studies.

Nucleophilic Aromatic Substitution (SNAr) Reactions: A range of nucleophiles can be employed to substitute the chlorine atoms. By controlling stoichiometry and reaction conditions, it is possible to achieve either mono- or di-substitution. nih.govfrontiersin.org

Amination: Reactions with primary and secondary amines, including aliphatic, cyclic, and aromatic amines, are common. For instance, catalyst-free monoamination can be achieved under optimized conditions (e.g., K2CO3 in DMF at 140°C). nih.gov The introduction of a second amino group is often more challenging due to the electron-donating effect of the first, sometimes requiring Pd-catalyzed conditions to proceed efficiently. nih.gov

Reactions with O- and S-Nucleophiles: Oxygen nucleophiles (like alkoxides and phenoxides) and sulfur nucleophiles (like thiolates) can also displace the chloro groups to form ethers and thioethers, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: These methods are powerful for forming new carbon-carbon bonds.

Suzuki Coupling: The reaction of 4,6-dichloropyrimidines with various arylboronic acids in the presence of a palladium catalyst (e.g., palladium tetraacetate) and a base allows for the introduction of aryl or heteroaryl substituents at the C-4 and C-6 positions. rsc.org This is a key method for creating 4,6-diarylpyrimidine derivatives, which have shown significant biological activities.

| Reaction Type | Position(s) | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Monoamination (SNAr) | C-4 or C-6 | Adamantane-containing amines, K₂CO₃, DMF, 140°C | 4-Amino-6-chloro derivatives | nih.gov |

| Diamination (SNAr) | C-4 and C-6 | Excess amine, various conditions | 4,6-Diamino derivatives | nih.gov |

| Suzuki Cross-Coupling | C-4 and C-6 | Arylboronic acids, Pd catalyst, base | 4,6-Diaryl derivatives | rsc.org |

| SNAr with Piperazine (B1678402) | C-4 | Boc-protected piperazine, TEA, isopropanol | 4-(Boc-piperazin-1-yl)-6-chloro derivative | frontiersin.orgnih.gov |

The derivatization of the this compound scaffold can be extended to construct fused heterocyclic systems. This is typically achieved by reacting the dichloropyrimidine with a bifunctional nucleophile, leading to an initial substitution followed by an intramolecular cyclization.

Pyrazolo[1,5-a]pyrimidines: Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common route to this scaffold. nih.govias.ac.inresearchgate.net A plausible pathway from a 4,6-disubstituted pyrimidine involves introducing a hydrazine (B178648) moiety at one position, which can then cyclize with a suitable group at an adjacent position (e.g., C-5).

Thiazolo[3,2-a]pyrimidines: These systems can be synthesized via the reaction of a pyrimidine-2-thione with an α-haloketone or similar electrophile. nih.govnih.govresearchgate.net Starting from this compound, one could first introduce a thiol group at the C-4 or C-6 position, followed by reaction with a bifunctional component to facilitate cyclization. For example, alkylation with a halo-acid followed by cyclization can lead to the formation of the fused thiazole (B1198619) ring. mdpi.com

Pyrimido[4,5-d]pyrimidines: These fused systems can be prepared by building a second pyrimidine ring onto the first. A common method involves reacting a 4-amino-5-cyanopyrimidine with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that cyclizes upon treatment with an amine. mdpi.com

SAR Insights from Derivatives of this compound

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR analyses focus on how different substituents at the C-4 and C-6 positions influence their interaction with biological targets. nih.gov

The nature of the groups introduced at the C-4 and C-6 positions profoundly affects the pharmacological profile of the resulting compounds.

Anticancer Activity: 4,6-Diarylpyrimidine derivatives have been investigated as inhibitors of various protein kinases. rsc.orgnih.gov Studies on 2-amino-4,6-diarylpyrimidines as inhibitors of ABL1 kinase for chronic myeloid leukemia revealed that specific substitutions on the aryl rings are critical for activity. For instance, compounds with a 2-hydroxybenzaldehyde derivative at C-4 and a 4-bromoacetophenone derivative at C-6 showed potent antiproliferative activity against the K562 cancer cell line. rsc.org Conversely, combining methoxy-substituted benzaldehydes and acetophenones at these positions significantly reduced antitumor activity. rsc.org Other studies have identified 4,6-disubstituted pyrimidines as potent inhibitors of the HSF1 stress pathway and CDK9, which are key targets in cancer. nih.gov

Kinase Inhibition (e.g., MARK4): A series of 4,6-disubstituted pyrimidines have been synthesized and evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in Alzheimer's disease. The core structure involved a thiophene (B33073) at C-6 and a substituted piperazine at C-4, with variations in the arylsulfonyl group on the piperazine modulating the inhibitory activity. frontiersin.orgnih.gov

Adenosine (B11128) Receptor Antagonism: 2-Amino-4,6-diarylpyrimidine-5-carbonitriles have been optimized as potent and selective A1 adenosine receptor (A1AR) antagonists. The SAR exploration showed that the nature of the aromatic rings at C-4 and C-6, as well as substitution on the 2-amino group, played a prominent role in achieving high affinity and selectivity. nih.govacs.org

| Derivative Class | Substituent Variation | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| 4,6-Diarylpyrimidines | Substituents on aryl rings (e.g., -OH, -Br, -OCH₃) | ABL1 Kinase / Anticancer (CML) | 2-OH on C-4 aryl and 4-Br on C-6 aryl enhanced activity; -OCH₃ groups were detrimental. | rsc.org |

| 4,6-Disubstituted Pyrimidines | Various aryl and heteroaryl groups | HSF1 Pathway / CDK9 Inhibition | Optimization of cellular SAR led to a potent inhibitor (15 nM) with a 4,6-pyrimidine scaffold. | nih.gov |

| 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | Arylsulfonyl groups on piperazine | MARK4 Inhibition / Anti-Alzheimer's | The nature of the aryl group on the sulfonyl moiety modulates inhibitory potency. | frontiersin.orgnih.gov |

| 4,6-Diarylpyrimidine-5-carbonitriles | Substituents on aryl rings and 2-amino group | A1 Adenosine Receptor Antagonism | A methyl group on the 2-amino function and specific aryl groups at C-4/C-6 conferred high selectivity. | nih.govacs.org |

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For 4,6-disubstituted pyrimidine derivatives, conformational and stereochemical factors play a significant role in their interaction with target proteins.

Conformational Analysis: The pyrimidine ring itself is planar. However, the substituents at C-4 and C-6, particularly bulky aryl groups, can rotate around the C-C single bond. This rotation creates different spatial arrangements (conformations) that can either facilitate or hinder binding to a target's active site. Molecular docking and free energy perturbation (FEP) simulations are used to predict the most favorable binding modes. For A1AR antagonists, computational studies identified a preferred conformation where the aryl groups fit into specific pockets of the receptor, guiding further ligand design. nih.govacs.org Molecular dynamics simulations have also been used to confirm the stability of ligand-protein complexes, as seen in studies of ABL1 kinase inhibitors. rsc.org

Stereochemistry: Stereoisomerism becomes a key factor when chiral centers are introduced into the derivatives. This can occur through the use of chiral amines, alcohols, or other building blocks during synthesis. Different enantiomers or diastereomers of a compound often exhibit significantly different biological activities and potencies. For example, in a series of perhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were found for binding to the cholecystokinin-A receptor, with only one of eight possible diastereoisomers showing high potency and selectivity. nih.gov This highlights the importance of controlling stereochemistry during synthesis to obtain the desired therapeutic effect.

Computational Chemistry and Spectroscopic Characterization of 4,6 Dichloro N,n Dimethylpyrimidin 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) methods, provide a powerful theoretical framework for understanding the intrinsic properties of a molecule. These computational approaches model the electronic structure and geometry of molecules, offering predictions that complement and guide experimental findings.

Ab Initio and DFT Studies of Molecular Geometry and Electronic Properties

Ab initio and DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and describing its electronic landscape. For pyrimidine (B1678525) derivatives, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with a substantial basis set such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and compute electronic properties. physchemres.orgnih.gov While specific studies focused solely on 4,6-dichloro-N,N-dimethylpyrimidin-2-amine are not extensively detailed in the literature, the principles can be understood from research on closely related compounds like 2-amino-4,6-dichloropyrimidine (B145751). oup.com

These calculations yield crucial data points such as bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. physchemres.org Furthermore, they provide insight into the electronic characteristics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap generally implies higher reactivity. Other calculated properties, such as the molecular electrostatic potential (MEP), help visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

Table 1: Representative Theoretical Molecular Properties (Illustrative) This table illustrates the types of data generated from DFT calculations for a molecule like this compound, based on methodologies applied to similar compounds.

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | 3.5 to 5.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.0 to 2.75 eV |

Analysis of Dimer Interactions and Hydrogen Bonding

The study of dimer interactions is crucial for understanding how molecules interact with each other in the solid state or in solution. These non-covalent interactions, such as hydrogen bonds and π-π stacking, are fundamental in supramolecular chemistry and materials science. For pyrimidine derivatives, computational models can predict the geometry and binding energies of dimers. oup.com

In the case of this compound, the absence of N-H protons on the amino group precludes the formation of classical hydrogen bonds seen in primary or secondary amines. However, weaker interactions can still play a significant role. These may include C-H···N or C-H···Cl hydrogen bonds and π-π stacking interactions between the pyrimidine rings. nih.gov Computational methods can quantify the strength of these interactions, often corrected for basis set superposition error (BSSE), to determine the most stable dimeric configurations. oup.com Analysis of these forces helps explain physical properties like melting point and crystal packing.

Theoretical Prediction of Reactivity and Reaction Pathways

Conceptual DFT provides a powerful toolkit for predicting the chemical reactivity of molecules. researchgate.net By calculating global and local reactivity descriptors, scientists can forecast how a molecule will behave in a chemical reaction without performing the experiment.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general sense of the molecule's stability and reactivity. researchgate.net Key global descriptors include:

Electronegativity (χ): Measures the ability to attract electrons.

Chemical Hardness (η): Represents resistance to deformation of the electron cloud. Harder molecules tend to be less reactive.

Global Softness (S): The reciprocal of hardness; softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. mdpi.com

Local reactivity descriptors, such as Fukui functions and the dual descriptor, pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com For this compound, these calculations would likely identify the electron-deficient carbon atoms at positions 4 and 6 (bonded to chlorine) as the primary sites for nucleophilic substitution reactions.

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic techniques are essential experimental methods used to confirm the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful tools for the unambiguous identification of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq The ¹H and ¹³C NMR spectra for this compound are expected to be relatively simple and highly characteristic.

The ¹H NMR spectrum would feature two distinct signals:

A singlet corresponding to the six equivalent protons of the two methyl groups [-N(CH₃)₂].

A singlet for the lone proton at the C5 position of the pyrimidine ring. chemicalbook.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the following signals would be anticipated:

A signal for the carbon atoms of the two equivalent methyl groups.

A signal for the C5 carbon atom.

Signals for the C2, C4, and C6 carbons of the pyrimidine ring, which are in different chemical environments due to their bonding with nitrogen and chlorine atoms.

Table 2: Predicted ¹H NMR Spectral Data for this compound Based on characteristic chemical shifts for similar structural motifs.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH₃)₂ | ~3.2 | Singlet | 6H |

| Pyrimidine C5-H | ~6.7 | Singlet | 1H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound Based on characteristic chemical shifts for similar structural motifs.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | ~38 |

| Pyrimidine C5 | ~108 |

| Pyrimidine C4/C6 | ~161 |

| Pyrimidine C2 | ~163 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular formula of a compound. longdom.org It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), allowing for the unambiguous determination of its elemental composition. thermofisher.comnih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. The presence of two chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4) that further aids in structural confirmation.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₇Cl₂N₃ |

| Calculated Exact Mass | 191.00170 |

| Observed m/z [M+H]⁺ (Expected) | 192.00953 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds within a molecule correspond to specific absorption bands in the IR spectrum, providing a molecular fingerprint.

The key functional groups in this compound are the pyrimidine ring, the C-Cl bonds, the C-N bonds, and the N,N-dimethylamino group. The expected characteristic IR absorption bands for these groups are summarized in the table below.

Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretching | Aromatic C-H (pyrimidine ring) |

| ~2980-2850 | C-H stretching | Aliphatic C-H (methyl groups) |

| ~1600-1550 | C=N stretching | Pyrimidine ring |

| ~1500-1400 | C=C stretching | Pyrimidine ring |

| ~1450-1350 | C-H bending | Aliphatic C-H (methyl groups) |

| ~1300-1200 | C-N stretching | Aryl-N (pyrimidine-NMe₂) |

| ~1200-1100 | C-N stretching | Aliphatic-N (N-CH₃) |

| ~850-750 | C-Cl stretching | C-Cl |

| ~800-700 | C-H out-of-plane bending | Aromatic C-H (pyrimidine ring) |

For comparison, the experimental IR spectrum of the parent compound, 2-amino-4,6-dichloropyrimidine, shows characteristic N-H stretching vibrations in the range of 3400-3200 cm⁻¹, which would be absent in the spectrum of its N,N-dimethylated derivative. nih.gov The presence of strong absorptions corresponding to the C-H stretching of the methyl groups in this compound would be a key differentiating feature.

In studies of other pyrimidine derivatives, the characteristic ring stretching vibrations (C=N and C=C) are typically observed in the 1600-1400 cm⁻¹ region. ijera.com For instance, in a study on 2-amino-4,6-dimethylpyrimidine, these bands were prominently identified. ijera.com The C-Cl stretching vibrations in chloro-substituted pyrimidines are generally found in the lower frequency region of the spectrum, typically below 850 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

A definitive crystal structure for this compound has not been reported in the surveyed scientific literature. However, the crystal structure of its parent compound, 2-amino-4,6-dichloropyrimidine, has been determined, offering valuable insights into the potential solid-state conformation of its N,N-dimethylated analog. nih.gov

The crystal structure of 2-amino-4,6-dichloropyrimidine reveals a planar pyrimidine ring. nih.gov In the solid state, the molecules are linked by intermolecular N-H···N hydrogen bonds, forming infinite one-dimensional chains. nih.gov This hydrogen bonding plays a significant role in the crystal packing.

The introduction of two methyl groups on the exocyclic nitrogen atom in this compound would have a profound impact on its crystal structure. The most significant change would be the elimination of the hydrogen bond donor capability of the amino group. Consequently, the N-H···N hydrogen bonding network observed in 2-amino-4,6-dichloropyrimidine would be absent.

The crystal packing of this compound would instead be governed by weaker intermolecular forces, such as van der Waals interactions and potentially C-H···N or C-H···Cl hydrogen bonds. The steric bulk of the N,N-dimethylamino group would also influence the relative orientation of the molecules in the crystal lattice. It is plausible that the planarity of the pyrimidine ring would be maintained.

For a related compound, 6-chloro-N,N-dimethylpyrimidin-4-amine, X-ray crystallography has shown the presence of weak C-H···N and C-H···Cl intermolecular interactions that contribute to the formation of a 2-D network and stabilize the molecular structure. researchgate.net A similar pattern of weak intermolecular interactions could be anticipated for this compound.

Crystallographic Data for 2-amino-4,6-dichloropyrimidine (Monoclinic Polymorph) nih.gov

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.060 (4) |

| b (Å) | 3.8045 (6) |

| c (Å) | 21.302 (3) |

| β (°) | 102.193 (7) |

| V (ų) | 2539.6 (6) |

| Z | 16 |

This data for the parent amine provides a foundational understanding of the core pyrimidine structure. The substitution of the amino hydrogens with methyl groups in this compound would likely lead to a different crystal system and space group due to the altered intermolecular forces and steric requirements.

Applications in Medicinal and Agrochemical Chemistry Research

Medicinal Chemistry Applications of 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine Derivatives

The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and is prevalent in numerous biologically active molecules. biomedpharmajournal.orgresearchgate.net Derivatives synthesized from this compound have been explored for a range of therapeutic applications, owing to their ability to interact with various biological targets.

Anticancer Research and Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of anticancer agents, primarily due to their structural similarity to the building blocks of DNA and RNA. researchgate.net This allows them to interfere with the synthesis of nucleic acids in rapidly proliferating cancer cells. The synthesis of novel pyrimidine derivatives from precursors like 4-amino-2,6-dichloropyrimidine (B161716) has been a focus of anticancer drug discovery. nih.gov

Research has shown that substituted 2-amino-4,6-diarylpyrimidines exhibit biological activity that could be harnessed for therapeutic purposes. rasayanjournal.co.in The anti-proliferative activity of aminopyrimidine derivatives has been evaluated against various tumor cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer. nih.gov For instance, studies on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine-like core, have identified compounds with significant activity. In one study, certain derivatives demonstrated promising anticancer activity against a panel of cancer cell lines, with some compounds showing greater efficacy than the reference drug imatinib (B729) against non-small cell cancer, colon, CNS, melanoma, ovarian, renal, and breast cancer cell lines. mdpi.com The ability to modify the pyrimidine ring at multiple positions makes this compound a valuable starting material for creating libraries of compounds for screening as potential anticancer agents. nih.gov

Table 2: Examples of Anticancer Activity in Pyrimidine-Related Derivatives

| Compound Series | Cancer Cell Line(s) | Notable Finding | Reference |

|---|---|---|---|

| N-benzyl aminopyrimidine derivative (2a) | Glioblastoma, Breast, Oral Squamous, Colon | EC50 values ranging from 4 to 8 μM; 4–13 times more active than the parent hit compound. | nih.gov |

| 1,3,4-oxadiazol-2-yl)amino)phenol derivative (6h) | Non-small cell cancer, colon, CNS, melanoma, ovarian, renal, breast | Exhibited greater mean growth percent (GP) of 81.49% compared to imatinib. | mdpi.com |

Potential in Other Therapeutic Areas

The structural framework of this compound derivatives has been explored for a variety of other therapeutic applications.

Antimicrobial Agents : Pyrimidine derivatives have been extensively studied for their antimicrobial properties. researchgate.net New derivatives synthesized from precursors like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been screened for their inhibitory activity against various microbes. biomedpharmajournal.orgresearchgate.net For example, certain synthesized compounds showed sensitivity against Gram-positive bacteria like S. aureus and S. saprophyticus, as well as Gram-negative bacteria such as E. coli and K. pneumoniae. researchgate.net The development of novel pyrimidine and pyrimidopyrimidine derivatives continues to be a promising strategy in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.gov

Antimalarial Agents : The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs like chloroquine (B1663885) and amodiaquine. nih.govnih.gov The emergence of drug resistance has prompted research into hybrid molecules that combine this quinoline (B57606) core with other active moieties, such as aminopyrimidines. nih.gov This approach aims to create agents that are less susceptible to resistance. nih.gov Derivatives of 4-amino-7-chloroquinoline have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com The synthesis of conjugates linking a 4-aminoquinoline unit to an aminopyrimidine core derived from a dichloropyrimidine starting material could yield novel and potent antimalarial candidates. nih.gov

Antihypertensive Agents : Pyrimidine derivatives have also been investigated for their potential in treating cardiovascular diseases. researchgate.net Specifically, certain series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline and 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been synthesized and evaluated for antihypertensive activity. nih.govnih.gov Several compounds were found to effectively reduce blood pressure in spontaneously hypertensive rats at oral doses, demonstrating the potential of this chemical class in developing new treatments for hypertension. nih.govnih.gov

Fluorescent Probes

Derivatives of aminopyridines and aminopyrimidines have been investigated for their fluorescent properties. These compounds can serve as scaffolds for the development of fluorescent probes for detecting various analytes. mdpi.com By modifying the substituents on the heterocyclic ring, the photophysical characteristics can be fine-tuned. mdpi.comnih.gov For instance, researchers have designed and synthesized aminopyridine compounds equipped with specific functional groups to act as sensors for metal ions like Fe³⁺ and Hg²⁺ in aqueous media. semanticscholar.org Other studies have focused on developing probes sensitive to amino compounds, such as hexamethylenediamine (B150038) and hydrazine (B178648), which elicit a fluorescent response. researchgate.net The this compound scaffold provides a platform for creating novel fluorescent sensors by introducing fluorophores or analyte-binding moieties at the reactive chloro positions.

Curcumin (B1669340) Analogs

Curcumin, a natural compound from turmeric, is known for its wide range of biological activities, including anticancer properties. nih.gov However, its therapeutic potential is limited by low bioavailability and instability under physiological conditions. mdpi.com To address these limitations, researchers have developed curcumin analogs by modifying its core structure. One strategy involves replacing the central β-diketone moiety with other heterocyclic systems, such as an amino-pyrimidine ring. mdpi.com This modification has been shown to improve stability and, in some cases, enhance biological activity. For example, an aminopyrimidine-based curcumin analog, PY3, demonstrated greater activity in reducing HT29 colon cancer cell proliferation than curcumin itself. mdpi.com The synthesis of these analogs often involves the condensation of an aminopyrimidine, such as 2-amino-4,6-dimethylpyrimidine, with appropriate aldehydes. mdpi.com The use of this compound as a starting material could offer a route to novel curcumin analogs with potentially superior pharmacokinetic and pharmacodynamic profiles.

Agrochemical Applications of this compound Derivatives

In addition to medicinal applications, pyrimidine derivatives have a significant presence in the field of agriculture. researchgate.net These compounds are used in the development of various agrochemicals. The synthesis of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has yielded compounds with pronounced plant growth-stimulating activity. researchgate.net This suggests that the pyrimidine core can be modified to influence biological processes in plants. The reactivity of this compound makes it a suitable starting point for creating new agrochemicals, such as herbicides, fungicides, or plant growth regulators, by introducing specific toxophoric or auxophoric groups onto the pyrimidine ring.

Herbicidal Activity and Mechanisms (e.g., Acetyl-CoA Carboxylase Inhibition)

No studies were found that evaluate the herbicidal activity of this compound.

Acetyl-CoA Carboxylase (ACCase) is a well-established target for several classes of commercial herbicides, which are potent inhibitors of this enzyme in grasses. researchgate.net These herbicides block the biosynthesis of fatty acids, which are essential for building cell membranes and other vital functions, ultimately leading to plant death. researchgate.netnih.gov The primary chemical groups known to act as ACCase inhibitors are the aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs). researchgate.net There is no evidence in the reviewed literature to suggest that this compound belongs to this class of herbicides or acts via this mechanism.

Plant Growth Stimulating Activity

No literature was identified that investigates or reports any plant growth stimulating properties for this compound.

Target Identification and Validation for Bioactive Derivatives

There is no available research on the specific molecular targets for bioactive derivatives of this compound. Target identification is a critical step in drug and pesticide development, involving methods to determine the specific biological molecules (e.g., enzymes, receptors) with which a compound interacts to produce its effect. nih.gov

While direct information is lacking, a study on a structurally similar compound, N-(4,6-dichloropyrimidine-2-yl)benzamide , which is a derivative of the related 4,6-dichloropyrimidin-2-amine, validated its application as a herbicide safener. mdpi.com This derivative showed a protective effect on rice seedlings against injury from the herbicide metolachlor, indicating a validated biological application in an agrochemical context for a closely related structure. mdpi.com However, this study does not involve this compound.

Future Directions and Emerging Research Areas for 4,6 Dichloro N,n Dimethylpyrimidin 2 Amine

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for pyrimidine (B1678525) derivatives often involve hazardous reagents and solvents, such as phosphorus oxychloride and volatile organic compounds, leading to significant environmental concerns. nbinno.comgoogle.com Future research is increasingly focused on developing environmentally benign and sustainable methods for the synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its precursors. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize less toxic substances without compromising yield or purity. researchgate.net

Key areas of development include:

Catalyst Innovation: The exploration of novel, reusable, and non-toxic catalysts can replace harsh reagents. For instance, solid acid catalysts or enzyme-based biocatalysts could offer milder reaction conditions.

Alternative Solvents: A shift away from chlorinated solvents towards greener alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids is a primary goal. These solvents can reduce the environmental impact and simplify product purification.

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being investigated to accelerate reaction times and lower energy consumption compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: One of the most promising green approaches is the development of solvent-free reaction conditions, such as "grindstone chemistry," where reactants are ground together, often with a catalytic agent, minimizing waste and simplifying the process. researchgate.net

| Approach | Traditional Methods | Emerging Green Chemistry Methods |

|---|---|---|

| Reagents | Phosphorus oxychloride, Thionyl chloride | Solid acid catalysts, Biocatalysts, Triphosgene (as a potentially safer alternative) |

| Solvents | Chlorinated solvents (e.g., Dichloroethane), DMF | Water, Supercritical CO₂, Ionic liquids, Solvent-free conditions |

| Energy Source | Conventional reflux heating | Microwave irradiation, Ultrasonication |

| Key Advantages | Well-established, high yields | Reduced waste, lower toxicity, improved energy efficiency, enhanced safety |

Exploration of New Biological Targets and Therapeutic Modalities

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govgsconlinepress.com While derivatives of dichloropyrimidines are known to exhibit biological activity, the full potential of this compound as a scaffold for drug discovery remains largely untapped. Future research will focus on synthesizing libraries of novel derivatives and screening them against new and challenging biological targets.

Emerging therapeutic areas for exploration include:

Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors for cancer therapy. Future work could involve designing derivatives of this compound to selectively target kinases implicated in specific cancers, such as Cyclin-Dependent Kinases (CDKs) or Focal Adhesion Kinase (FAK). mdpi.com

Neurodegenerative Diseases: The central nervous system (CNS) represents a promising area for pyrimidine-based drugs. nih.gov Derivatives could be designed to modulate targets involved in diseases like Alzheimer's or Parkinson's.

Anti-Infective Agents: With the rise of antimicrobial resistance, there is a pressing need for new anti-infective agents. nih.gov Novel derivatives can be screened against resistant strains of bacteria, fungi, and viruses.

Immunomodulation: The pyrimidine scaffold could be used to develop compounds that modulate the immune response, offering potential treatments for autoimmune disorders and certain cancers.

| Potential Biological Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | CDK2, FAK, EGFR | Oncology, Anti-inflammatory |

| G-Protein Coupled Receptors (GPCRs) | GnRH Receptor, Dopamine Receptors | Endocrinology, Neurology |

| Enzymes in Pathogens | Viral Reverse Transcriptase, Bacterial Dihydrofolate Reductase | Antiviral, Antibacterial |

| Ion Channels | Calcium Channels | Cardiovascular, Neurology |

Advanced Material Science Applications

Beyond its biomedical potential, the electron-deficient nature of the pyrimidine ring makes it an attractive building block for advanced organic materials. researchgate.net The C=N double bonds within the pyrimidine structure create a strong electron-accepting character, which is a desirable property for organic semiconductors. researchgate.netalfa-chemistry.com Future research in material science will likely explore the incorporation of the this compound core into novel functional materials.

Potential applications in material science include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used as host materials, fluorescent emitters, and electron-transporting materials in OLEDs. researchgate.netnih.gov By functionalizing the this compound scaffold, researchers can tune the optoelectronic properties to develop more efficient and stable OLEDs for displays and lighting.

Organic Photovoltaics (OPVs): The electron-accepting properties of pyrimidines are beneficial for creating materials used in organic solar cells. alfa-chemistry.com Derivatives could be designed to enhance charge separation and transport, leading to higher power conversion efficiencies.

Organic Field-Effect Transistors (OFETs): As components of organic semiconductors, pyrimidine-based materials can be used in OFETs, which are essential for flexible electronics, sensors, and displays. alfa-chemistry.com The ability to modify the molecular structure allows for the fine-tuning of charge mobility and stability.

| Application Area | Function of Pyrimidine Derivative | Tunable Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Layer, Host Material, Emitter | Luminescence, Electron Affinity, Thermal Stability |

| Organic Photovoltaics (OPVs) | Electron Acceptor Material | Energy Levels (LUMO), Light Absorption Spectrum |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Electron Mobility, Film-Forming Properties |

| Chemical Sensors | Active Sensing Material | Binding Affinity, Optical/Electrical Response |

Integration of Artificial Intelligence and Machine Learning in Derivative Design

Future applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of novel, yet-to-be-synthesized derivatives. This includes predicting biological activity against specific targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

Generative Design: AI models can design entirely new molecular structures based on the this compound core. These models can be optimized to generate derivatives with a high probability of possessing desired characteristics, such as strong binding to a biological target or specific electronic properties for material applications.

Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen vast digital libraries of potential derivatives against a target protein's structure, identifying the most promising candidates for synthesis and experimental testing. nih.gov

Synthesis Planning: AI tools are also being developed to predict viable and efficient synthetic routes for novel compounds, which can help chemists overcome challenges in the lab.

| AI/ML Technique | Application in Derivative Design | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure | Prioritization of candidates for synthesis |

| Deep Learning / Neural Networks | Predicting ADMET properties, generating novel structures | Reduced failure rate in later stages, discovery of novel scaffolds |

| Molecular Docking & Virtual Screening | Identifying compounds that bind to a biological target | Accelerated hit identification |

| Retrosynthesis Prediction | Designing efficient chemical synthesis routes | Faster and more cost-effective synthesis |

常见问题

Q. What synthetic routes are most effective for preparing 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of cyanuric chloride with dimethylamine. Key steps include:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions .

- Microwave-assisted synthesis : Irradiate cyanuric chloride with dimethylamine in 1,4-dioxane/DMF for 6 minutes under low power to achieve faster reaction times and comparable yields (81–90%) .

- By-product mitigation : Neutralize evolved HCl with sodium carbonate to prevent acid-catalyzed decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key features include upfield-shifted NH₂ protons (δ ≈ 7.50 ppm) and carbonyl carbon signals (δ ≈ 160–161 ppm) . Dimethylamino groups appear as singlets (δ ≈ 3.0 ppm for CH₃) .

- Elemental analysis : Verify Cl and N content (e.g., Cl ≈ 41.96%, N ≈ 16.58%) to confirm purity .

- Mass spectrometry (EI-MS) : Look for molecular ion clusters [M⁺] at m/z 201/203 (Cl isotope pattern) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., fluorination vs. amino group migration) influence the synthesis of derivatives from this compound?

- Methodological Answer :

- Stoichiometric control : Using one equivalent of fluorinating agent (e.g., LCN(n-Bu)₂SnF) favors fluorination, while excess reagent promotes dimethylamino group migration, forming mixed products. Monitor via ¹⁹F NMR to track fluorinated intermediates .

- Reaction solvent : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, reducing side reactions .

Q. What crystallographic strategies are recommended for resolving the molecular structure and intermolecular interactions of this compound?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. Key parameters: monoclinic P2₁/m space group, a = 7.6851 Å, b = 6.5992 Å, c = 8.4528 Å, β = 111.57° .

- Hydrogen bonding analysis : Identify N–H⋯O interactions (e.g., 1.208 Å C=O bond length) using SHELXL refinement. Assign riding H-atoms with Uiso = 1.2Ueq(C/N) .

- Validation : Cross-check refinement metrics (R₁ < 0.04, wR₂ < 0.10) and residual electron density maps (<±0.4 eÅ⁻³) .

Q. How can computational modeling predict the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess LUMO distribution (localized at C-4 and C-6 for nucleophilic attack) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. ethanol) on reaction kinetics using AMBER force fields .

Q. What experimental approaches resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic labeling : Use ¹⁵N-dimethylamine to track amino group migration pathways via ¹H-¹⁵N HMBC NMR .

- Competitive kinetics : Compare rate constants (kobs) for fluorination and migration under varying pH/temperature .

Data Analysis and Validation

Q. How should researchers refine crystal structures of this compound using software like SHELXL or WinGX?

- Methodological Answer :

- SHELXL workflow : Input .hkl files, define lattice parameters, and refine anisotropic displacement parameters (ADPs) for non-H atoms. Use the

AFIXcommand for riding H-atoms . - WinGX integration : Validate final CIF files using PLATON to check for missed symmetry or twinning .

Q. What are the best practices for analyzing hydrogen bonding networks in derivatives of this compound?

- Methodological Answer :

- Mercury visualization : Generate Hirshfeld surfaces to quantify intermolecular contacts (e.g., N–H⋯O vs. C–H⋯Cl interactions) .

- Topology analysis : Use CrystalExplorer to calculate interaction energies and map electrostatic potentials .

Comparative Studies

Q. How does the steric and electronic profile of this compound compare to triazine analogs in cross-coupling reactions?

- Methodological Answer :

Q. What are the key differences in the biological activity of this compound versus its dechlorinated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。